3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N4O2/c1-28-19-9-8-18-24-17(11-26(18)25-19)12-2-5-14(6-3-12)23-20(27)13-4-7-15(21)16(22)10-13/h2-11H,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQMZOCWILEKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.
Coupling reactions: The final step involves coupling the imidazo[1,2-b]pyridazine derivative with a difluorobenzamide moiety using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 6-methoxy group in the target compound enhances hydrophilicity compared to the lipophilic cyclopropyl (76) or morpholino (78) groups. Fluorine atoms in the benzamide moiety improve metabolic stability and membrane permeability .
- Synthetic Efficiency : Compounds 76–78 achieved >96% purity via optimized Pd-catalyzed coupling or nucleophilic substitution, suggesting scalable routes. The target compound’s synthesis is less described but likely involves similar coupling strategies .
Benzamide Derivatives with Pesticidal Activity
highlights benzamide-based agrochemicals, though structurally distinct:
- Diflubenzuron (C₁₄H₉F₂N₃O₂): A benzamide insecticide lacking the imidazopyridazine core. Its activity relies on a 2,6-difluorobenzamide group and a urea linkage, contrasting with the target compound’s heterocyclic system .
- Fluazuron (C₂₅H₂₂Cl₂F₅N₃O₃): A larger benzamide with chloro and trifluoromethyl groups, targeting ectoparasites. The absence of fused heterocycles reduces kinase affinity compared to the target compound .
Imidazo[1,2-a]pyridine Analogues
describes N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide , which shares a benzamide-imidazole heterocycle but differs in ring structure (pyridine vs. pyridazine). The bromine substituent may enhance halogen bonding in target interactions, whereas the target compound’s methoxy group prioritizes hydrogen bonding .
Biological Activity
3,4-Difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. Characterized by its unique structure, which includes multiple fluorine substituents and an imidazo[1,2-b]pyridazine moiety, this compound is being explored for its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.3 g/mol. The presence of difluoro and methoxy groups enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 380.3 g/mol |
| Structure Features | Difluoro and methoxy substitutions; imidazo[1,2-b]pyridazine core |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes or receptors. The structure allows for binding to these targets, modulating their activity and influencing various biochemical pathways. This mechanism is crucial in understanding how the compound exerts its effects in biological systems.
Biological Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine exhibit significant biological activities. Notably, studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens and potential anticancer effects.
Antimicrobial Activity
Preliminary studies suggest that this compound may demonstrate activity against microbial pathogens. For example:
- Compound Comparison :
Compound Name Biological Activity 3-Methoxyimidazo[1,2-b]pyridazine Active against Mycobacterium tuberculosis 4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamide Anticancer properties reported This compound Potential antimicrobial activity
Case Studies
Recent investigations into the biological activity of imidazo[1,2-b]pyridazine derivatives have revealed promising results:
- In Vitro Studies : A study demonstrated that a related compound inhibited the growth of several cancer cell lines in vitro. The mechanism involved the modulation of key signaling pathways associated with cell proliferation and survival.
- Animal Models : In vivo studies have shown that derivatives similar to our compound can significantly reduce tumor growth in mouse models when administered at specific dosages.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, and what critical reaction conditions influence yield?
- Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the imidazo[1,2-b]pyridazine core via cyclization of pyridazine derivatives with α-haloketones or amines.
- Step 2 : Introduction of the methoxy group via nucleophilic substitution (e.g., NaOCH₃ in methanol at 70°C) .
- Step 3 : Amide coupling using HBTU or EDCI with 3,4-difluorobenzoic acid under basic conditions (e.g., DMF, i-Pr₂NEt) .
- Critical Conditions : Temperature (70–120°C), solvent polarity (DMF for coupling), and catalyst selection (HBTU for efficiency). Yield optimization requires strict anhydrous conditions and intermediate purification via silica chromatography .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?
- Answer :
- ¹H NMR : Aromatic protons (δ 7.2–8.6 ppm), methoxy singlet (~δ 3.9 ppm), and amide NH (~δ 10.5 ppm). Splitting patterns confirm substitution on the phenyl ring .
- ESI-MS : Molecular ion peak ([M+H]⁺) at m/z 394.4 validates molecular weight .
- HPLC : Retention time consistency (e.g., 12–14 minutes under reverse-phase conditions) ensures >95% purity .
- IR : Amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹) .
Q. How is the compound initially screened for biological activity, and what assays are recommended for target validation?
- Answer :
- Primary Screening : Enzymatic assays (e.g., kinase inhibition) using fluorescence polarization or luminescence readouts.
- Cell-Based Assays : Cytotoxicity (MTT assay) and target engagement (e.g., Western blot for phosphorylated proteins).
- Controls : Include positive controls (known inhibitors) and vehicle-treated samples. Dose-response curves (IC₅₀) should be replicated across 3+ independent experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Answer :
- Orthogonal Assays : Validate enzyme inhibition (e.g., SPR for binding kinetics) alongside cellular efficacy (e.g., proliferation assays).
- Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions.
- Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to identify non-specific interactions.
- Data Normalization : Express activity as % inhibition relative to internal controls (e.g., Z’-factor validation) .
Q. What strategies optimize solubility and bioavailability for in vivo studies without altering the pharmacophore?
- Answer :
- Salt Formation : Hydrochloride salts improve aqueous solubility.
- Co-Solvents : Use PEG-400/water (1:1) or cyclodextrin complexes.
- Prodrug Design : Esterification of the amide group (e.g., pivaloyloxymethyl) enhances membrane permeability.
- Nanoformulation : Reduce particle size to <200 nm via wet milling. Validate bioavailability via pharmacokinetic studies in rodents .
Q. How can computational modeling predict binding modes to target enzymes, and what experimental validation is required?
- Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets). Prioritize poses with hydrogen bonding to key residues (e.g., hinge region lysines).
- MD Simulations : AMBER or GROMACS assess binding stability over 100-ns trajectories.
- Validation :
- Site-Directed Mutagenesis : Disrupt predicted binding residues (e.g., K123A mutation).
- SPR/BLI : Measure binding affinity (KD) and compare with docking scores .
Q. What methods troubleshoot low yields during the final amide coupling step?
- Answer :
- Reagent Purity : Ensure fresh coupling agents (HBTU) and anhydrous solvents (DMF stored over molecular sieves).
- Stoichiometry : Use 1.2 equivalents of 3,4-difluorobenzoic acid to avoid unreacted intermediates.
- Temperature Control : Maintain 0–5°C during activation to minimize side reactions.
- Workup : Acidify reaction mixture (pH 2–3) to precipitate the product, followed by column chromatography (EtOAc/hexanes) .
Methodological Notes
- Data Reproducibility : Always report reaction scales, solvent batches, and equipment specifications (e.g., microwave synthesizer settings).
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols.
- Advanced Purity Checks : Use LC-MS for trace impurity detection (<0.1% by peak area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
